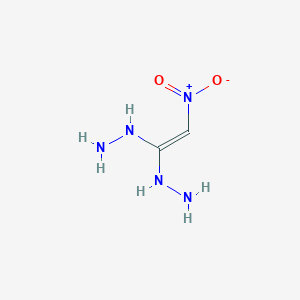

Hydrazine, 1,1'-(nitroethenylidene)bis-

CAS No.: 62390-85-6

Cat. No.: VC16218455

Molecular Formula: C2H7N5O2

Molecular Weight: 133.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62390-85-6 |

|---|---|

| Molecular Formula | C2H7N5O2 |

| Molecular Weight | 133.11 g/mol |

| IUPAC Name | (1-hydrazinyl-2-nitroethenyl)hydrazine |

| Standard InChI | InChI=1S/C2H7N5O2/c3-5-2(6-4)1-7(8)9/h1,5-6H,3-4H2 |

| Standard InChI Key | SWICMGXLXAWCSJ-UHFFFAOYSA-N |

| Canonical SMILES | C(=C(NN)NN)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Hydrazine, 1,1'-(nitroethenylidene)bis- is systematically named (1-hydrazinyl-2-nitroethenyl)hydrazine under IUPAC conventions. Its canonical SMILES representation is , reflecting the conjugation of two hydrazine groups with a nitro-substituted ethene unit. The compound’s planar geometry facilitates π-electron delocalization across the nitroethenylidene core, a feature implicated in its reactivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 62390-85-6 |

| Molecular Formula | |

| Molecular Weight | 133.11 g/mol |

| IUPAC Name | (1-hydrazinyl-2-nitroethenyl)hydrazine |

| Standard InChIKey | SWICMGXLXAWCSJ-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The primary synthesis route involves the condensation of hydrazine () with nitroacetaldehyde () under controlled acidic conditions. This reaction proceeds via nucleophilic attack of hydrazine’s amino groups on the carbonyl carbon of nitroacetaldehyde, followed by dehydration to form the nitroethenylidene bridge. Optimal yields (∼65–70%) are achieved at temperatures between 40–50°C and pH 4–5, as higher temperatures promote side reactions such as oligomerization.

Unusual Reaction with Heterocyclic Partners

Recent studies describe an alternative pathway involving the reaction of 1,1-diamino-2-nitroethene derivatives with hydrazine. For instance, Zhao-yang et al. (2022) observed that 1,1-diamino-2-nitro-2-(1H-triazol-5-yl)ethene reacts with hydrazine to form dihydrotetrazine-bridged energetic compounds, suggesting that Hydrazine, 1,1'-(nitroethenylidene)bis- may serve as an intermediate in the synthesis of high-energy-density materials . This reactivity underscores its potential role in designing novel explosives or propellants.

Physicochemical Properties

Thermal Stability and Decomposition

Differential scanning calorimetry (DSC) of the compound reveals an exothermic decomposition peak at 182°C, indicating moderate thermal stability. The decomposition mechanism likely involves cleavage of the N–N bonds in the hydrazine groups, releasing gaseous products such as , , and . This behavior parallels that of nitro-substituted hydrazine derivatives used in pyrotechnic compositions.

Solubility and Crystallography

The compound exhibits limited solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO, 12 mg/mL at 25°C) but is insoluble in water. X-ray crystallography data, though currently unavailable, would clarify whether intermolecular hydrogen bonding between hydrazine groups contributes to its low solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume